molecular formula C5H6FN3S B8759624 5-Fluoro-2-(methylthio)pyrimidin-4-amine

5-Fluoro-2-(methylthio)pyrimidin-4-amine

Cat. No.: B8759624
M. Wt: 159.19 g/mol
InChI Key: ZUSYTELDTZZXSE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H6FN3S and a molecular weight of 159.18 g/mol It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluorouracil with methylthiol in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 5-Fluoro-2-(methylthio)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential anticancer and antiviral properties due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylthio)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or nucleic acids. The fluorine atom and methylthio group can enhance binding affinity and specificity to these targets. For example, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both a fluorine atom and a methylthio group on the pyrimidine ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Q & A

Q. What are the key synthetic methodologies for preparing 5-Fluoro-2-(methylthio)pyrimidin-4-amine, and how do reaction conditions influence yield?

Basic
The synthesis typically involves nucleophilic substitution or fluorodenitration reactions. For example, 4,6-dichloro-2-(methylthio)pyrimidine can undergo selective amination at the 4-position using fluorinated amines under controlled conditions. A method using tetrabutylammonium fluoride (TBAF) for fluorodenitration under mild conditions (~50°C, 12 hours) achieves moderate yields (~60–70%) . Optimizing stoichiometry (e.g., 1:2 molar ratio of pyrimidine to amine) and using polar aprotic solvents like THF or NMP enhances regioselectivity .

Advanced
For advanced applications, continuous flow reactors improve scalability and reduce side products. A study demonstrated that substituting NaHMDS (2 M in THF) as a base at 0°C under nitrogen suppresses unwanted byproducts like 6-chloro-2-(methylthio)-N-(pyridin-2-yl)pyrimidin-4-amine , achieving >90% purity. Reaction monitoring via TLC and quenching with ice-water minimizes decomposition .

Q. How do structural modifications at the 2-(methylthio) position affect biological activity in kinase inhibition studies?

Advanced
The methylthio group enhances electron-deficient character , increasing binding affinity to kinase ATP pockets. In a SAR study, replacing methylthio with methoxy reduced potency by 10-fold in adenosine A2A receptor antagonists, highlighting the critical role of sulfur’s electronegativity . Computational modeling (e.g., molecular docking) shows that the methylthio group forms van der Waals interactions with hydrophobic residues like Leu85 in the A2A receptor .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Basic

  • 1H/13C NMR : Key signals include the C5-Fluorine coupling (δ ~160 ppm in 19F NMR) and methylthio protons (δ 2.54–2.59 ppm as a singlet) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 188.03 (calculated for C5H6FN3S). Isotopic patterns confirm chlorine/bromine absence .

Advanced

  • X-ray Crystallography : Resolves regiochemistry ambiguities. For example, a derivative 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine crystallized in a monoclinic system (space group P21/c), confirming planar pyrimidine rings and bond angles (C–S–C ~104°) .
  • HPLC-PDA : Quantifies purity (>98%) using C18 columns (acetonitrile/water gradient, retention time ~6.2 min) .

Q. How can contradictory data in metabolic stability studies be resolved for this compound?

Advanced
Discrepancies in hepatic microsomal stability (e.g., mouse vs. human) often arise from species-specific CYP450 isoforms. A study found that This compound has a half-life of 12 minutes in human microsomes vs. 45 minutes in mice due to CYP3A4 dominance. Mitigation strategies include:

  • Deuterium tagging at metabolically labile positions (e.g., C4-amine).
  • Co-administration of CYP inhibitors like ketoconazole, improving AUC by 3-fold in rats .

Q. What role does this compound play in synthesizing fluorinated heterocycles for drug discovery?

Advanced
The compound serves as a versatile scaffold for:

  • Schiff base formation : Reacting with 1,3-disubstituted pyrazole-4-carboxaldehyde yields potent kinase inhibitors (IC50 < 50 nM) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diversely substituted aryl groups at C6, critical for optimizing logP (e.g., from 2.51 to 3.8) .

Q. How does the fluorine substituent influence physicochemical properties compared to non-fluorinated analogs?

Basic
Fluorine increases lipophilicity (clogP +0.5) and metabolic stability by reducing CYP-mediated oxidation. It also enhances hydrogen-bonding capacity (σm = 0.34), improving solubility in polar solvents like DMSO (~25 mg/mL) .

Advanced
19F NMR studies reveal fluorine’s ortho-directing effect in electrophilic substitutions, favoring functionalization at C5. This contrasts with chlorine, which directs meta .

Q. What are the best practices for resolving synthetic byproducts in large-scale production?

Advanced

  • Chromatographic separation : Reverse-phase flash chromatography (hexane/EtOAc 7:3) isolates 6-chloro-2-(methylthio)pyrimidin-4-amine from the desired product with >95% recovery .
  • Crystallization : Ethanol/water recrystallization (1:4 ratio) removes unreacted starting materials, confirmed by DSC (melting point 98–99°C) .

Properties

Molecular Formula

C5H6FN3S

Molecular Weight

159.19 g/mol

IUPAC Name

5-fluoro-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C5H6FN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)

InChI Key

ZUSYTELDTZZXSE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-fluoropyrimidin-4-amine (15.50 grams (g), 105 millimoles (mmol)) in ethyl alcohol (EtOH; 420 milliliters (mL)) was added sodium thiomethoxide (NaSCH3; 9.20 g, 131 mmol), and the resulting turbid mixture was warmed to reflux and stirred for 3 hours (h). The reaction mixture was cooled to room temperature, the solvent evaporated, and the residue partitioned between ethyl acetate (EtOAc; 250 mL) and water (H2O; 250 mL). The phases were separated, and the aqueous phase was extracted with additional EtOAc (100 mL). The organic phases were combined, dried over sodium sulfate (Na2SO4), filtered, and concentrated to an off-white solid. The solid was purified by flash chromatography (330 g silica gel (SiO2); 0→30% EtOAc/hexanes) to give 5-fluoro-2-methylsulfanylpyrimidin-4-ylamine (16.38 g, 98%) as a white solid: mp 114-115° C.; 1H NMR (400 MHz, CDCl3) δ 7.99 (d, J=3.0 Hz, 1H), 5.29 (s, 2H), 2.50 (s, 3H); CIMS m/z 159 ([M]+).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

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